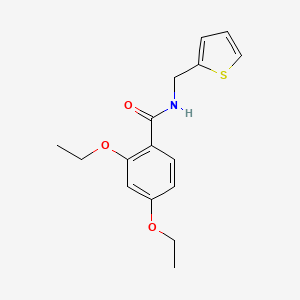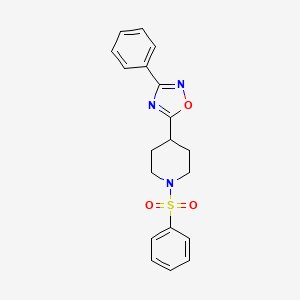
2,4-diethoxy-N-(thiophen-2-ylmethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-diethoxy-N-(thiophen-2-ylmethyl)benzamide is an organic compound with the molecular formula C16H19NO3S and a molecular weight of 305.39 g/mol . This compound is characterized by the presence of a benzamide core substituted with two ethoxy groups at the 2 and 4 positions and a thiophen-2-ylmethyl group attached to the nitrogen atom.
Preparation Methods
The synthesis of 2,4-diethoxy-N-(thiophen-2-ylmethyl)benzamide can be achieved through various synthetic routes. One common method involves the condensation of 2,4-diethoxybenzoic acid with thiophen-2-ylmethylamine in the presence of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature .
Chemical Reactions Analysis
2,4-diethoxy-N-(thiophen-2-ylmethyl)benzamide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the carbonyl group to an alcohol.
Scientific Research Applications
2,4-diethoxy-N-(thiophen-2-ylmethyl)benzamide has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new materials.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific biological pathways.
Industry: It is utilized in the production of specialty chemicals and as a precursor in the synthesis of functional materials
Mechanism of Action
The mechanism of action of 2,4-diethoxy-N-(thiophen-2-ylmethyl)benzamide involves its interaction with specific molecular targets. The thiophene ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The ethoxy groups may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets .
Comparison with Similar Compounds
2,4-diethoxy-N-(thiophen-2-ylmethyl)benzamide can be compared with similar compounds such as 2,4-dimethoxy-N-(thiophen-2-ylmethyl)benzamide. The key difference lies in the substitution pattern on the benzamide core, where ethoxy groups are replaced by methoxy groups. This difference can influence the compound’s chemical reactivity, solubility, and biological activity .
Similar compounds include:
- 2,4-dimethoxy-N-(thiophen-2-ylmethyl)benzamide
- 2,4-diethoxy-N-(2-thienylmethyl)benzamide
These compounds share structural similarities but may exhibit different properties and applications due to variations in their substituents.
Properties
IUPAC Name |
2,4-diethoxy-N-(thiophen-2-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3S/c1-3-19-12-7-8-14(15(10-12)20-4-2)16(18)17-11-13-6-5-9-21-13/h5-10H,3-4,11H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWNUAXKHCMEWHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C(=O)NCC2=CC=CS2)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-chloro-2-fluoro-N-[4-methyl-3-(2-oxo-1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5368296.png)
![2-methyl-N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]benzamide](/img/structure/B5368308.png)
![4-{[4-(3-bromophenyl)-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid](/img/structure/B5368310.png)


![3-(Benzo[d][1,3]dioxol-5-ylamino)-1-benzylpyrrolidine-2,5-dione](/img/structure/B5368325.png)

![4-[(methylsulfonyl)amino]-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B5368343.png)
![3-benzyl-3-[2-(2,5-dihydro-1H-pyrrol-1-yl)-2-oxoethyl]-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B5368345.png)

![2-[2-methoxy-4-[(Z)-2-(5-nitro-2,4-dioxo-1H-pyrimidin-6-yl)ethenyl]phenoxy]acetic acid](/img/structure/B5368360.png)
![2-{[4-METHYL-5-(2-THIENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(1,3,4-THIADIAZOL-2-YL)ACETAMIDE](/img/structure/B5368377.png)

